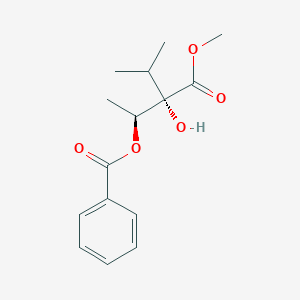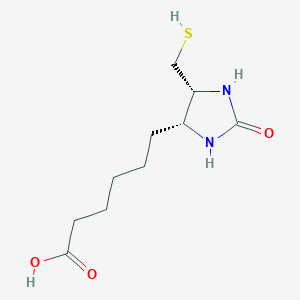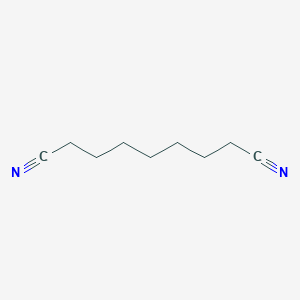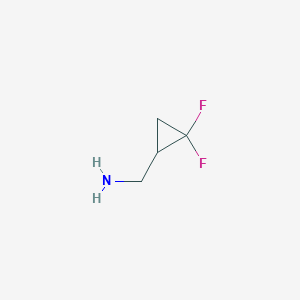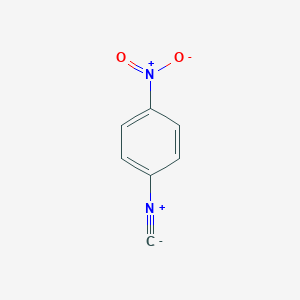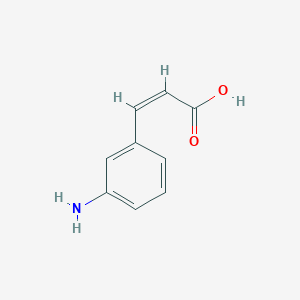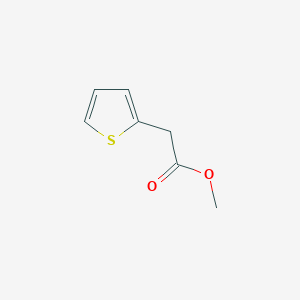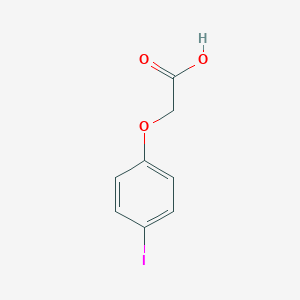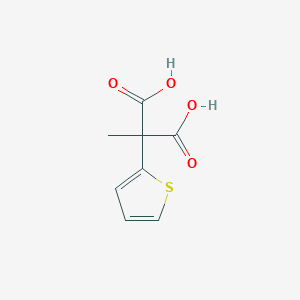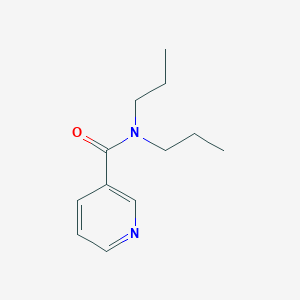
Nicotinamide, N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N,N-dipropyl-, also known as DPNI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide, a form of vitamin B3, and has been synthesized using various methods. DPNI has shown promising results in various studies, indicating its potential use in treating various diseases.
Mechanism of Action
Nicotinamide, N,N-dipropyl- exerts its therapeutic effects through various mechanisms. It has been shown to activate the sirtuin pathway, which plays a crucial role in regulating cellular metabolism and aging. Nicotinamide, N,N-dipropyl- also inhibits the activity of the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Nicotinamide, N,N-dipropyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in cellular metabolism. Nicotinamide, N,N-dipropyl- has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
Nicotinamide, N,N-dipropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. Nicotinamide, N,N-dipropyl- has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, Nicotinamide, N,N-dipropyl- has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Future Directions
Nicotinamide, N,N-dipropyl- has shown promising results in various studies, indicating its potential for use in treating various diseases. Future research should focus on further elucidating the mechanisms of action of Nicotinamide, N,N-dipropyl- and its potential use in treating various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of Nicotinamide, N,N-dipropyl- for therapeutic purposes.
In conclusion, Nicotinamide, N,N-dipropyl- is a promising compound that has shown potential therapeutic applications in various diseases. Its stable synthesis and low toxicity make it an ideal compound for lab experiments. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
Nicotinamide, N,N-dipropyl- can be synthesized using different methods, including the reaction of nicotinamide with propyl bromide and sodium hydride or the reaction of nicotinamide with dipropyl sulfate and sodium hydroxide. The synthesis of Nicotinamide, N,N-dipropyl- is a relatively simple process that yields a high-quality product.
Scientific Research Applications
Nicotinamide, N,N-dipropyl- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Nicotinamide, N,N-dipropyl- has been studied as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
CAS RN |
10052-09-2 |
|---|---|
Product Name |
Nicotinamide, N,N-dipropyl- |
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-dipropylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
WQTZSTUJSCNCBZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Other CAS RN |
10052-09-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



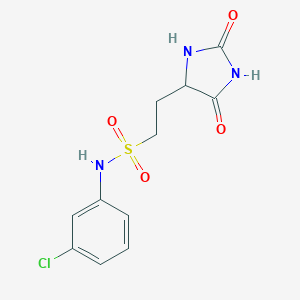
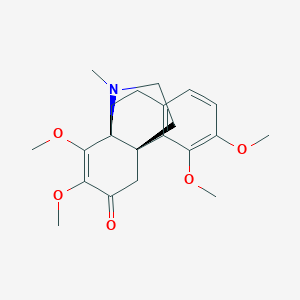
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
